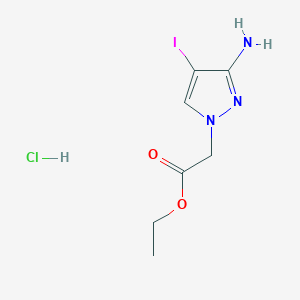

ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C7H11ClIN3O2 |

|---|---|

Molecular Weight |

331.54 g/mol |

IUPAC Name |

ethyl 2-(3-amino-4-iodopyrazol-1-yl)acetate;hydrochloride |

InChI |

InChI=1S/C7H10IN3O2.ClH/c1-2-13-6(12)4-11-3-5(8)7(9)10-11;/h3H,2,4H2,1H3,(H2,9,10);1H |

InChI Key |

GELMHFGHGXPYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)N)I.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones or enaminones. For example, a reaction between ethyl acetoacetate and hydrazine hydrate can form the pyrazole ring.

Amination: The amino group can be introduced at the 3-position through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.

Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.

Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Deiodinated products or hydrogen-substituted derivatives.

Substitution: Thiolated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and iodine substituents can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison

The target compound is compared with three analogs (Table 1), focusing on substituent variations and their implications:

Table 1. Structural and Functional Comparison of Pyrazole-Based Esters

| Compound Name | Substituent at Position 3 | Substituent at Position 4 | Ester Group | Key Features |

|---|---|---|---|---|

| Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate | Amino (-NH₂) | Iodo (-I) | Ethyl | Nucleophilic amino group; potential for derivatization |

| Methyl (4-iodo-3-nitro-1H-pyrazol-1-yl)acetate | Nitro (-NO₂) | Iodo (-I) | Methyl | Nitro group as electron-withdrawing; precursor to amino via reduction |

| Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 3,5-Dimethyl (-CH₃) | Iodo (-I) | Ethyl | Steric hindrance from methyl groups; reduced reactivity |

| Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | Trifluoromethyl (-CF₃) | Iodo (-I) | Ethyl | Enhanced lipophilicity and metabolic stability |

Functional Implications of Substituents

- Amino Group (Target Compound): The amino group (-NH₂) is electron-donating, increasing the pyrazole ring’s electron density. This enhances reactivity in electrophilic substitution reactions and facilitates conjugation with carboxylic acids or carbonyl compounds .

- Nitro Group (Methyl Ester Analog): The nitro group (-NO₂) is strongly electron-withdrawing, reducing ring electron density. This analog may serve as a precursor to the target compound via catalytic hydrogenation or other reduction methods .

- Trifluoromethyl Group (Ethyl Ester Analog) : The -CF₃ group is both electron-withdrawing and lipophilic, improving metabolic stability in drug candidates. Such derivatives are common in agrochemicals and pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves alkylation of pyrazole derivatives. For example, analogous compounds like ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate are synthesized via nucleophilic substitution using ethyl chloroacetate and pyrazole precursors under basic conditions (e.g., triethylamine in dichloromethane) . Key intermediates should be characterized via:

- 1H/13C NMR : To confirm substitution patterns and purity.

- LC-MS : To verify molecular weight and detect byproducts.

- FT-IR : To identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester).

Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (~0–25°C) and stoichiometric precision .

Q. What spectroscopic and chromatographic techniques are most effective for purity assessment?

Methodological Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to resolve polar impurities (e.g., unreacted pyrazole precursors).

- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis via SHELXL refinement is recommended .

- Elemental Analysis : Validate C, H, N, and I content (±0.3% deviation).

Note : Iodine’s high atomic mass may complicate mass spectrometry; electrospray ionization (ESI) is preferred over EI .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Barrier Analysis : Identify energy barriers for iodination at the pyrazole C4 position versus competing sites.

- Solvent Effects : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF enhances nucleophilicity of the pyrazole nitrogen) .

Case Study : ICReDD’s workflow combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., 15% reduced reaction time via solvent screening) .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

- SHELXL Refinement : Apply anisotropic displacement parameters for heavy atoms (e.g., iodine) and constrain lighter atoms (C, N, O) isotropically.

- Twinned Data : Use SHELXD for structure solution and SHELXE for phase extension in cases of pseudo-merohedral twinning .

Example : A 2022 study resolved conflicting C–I bond lengths (1.98 Å vs. 2.10 Å) by refining disorder models with PART instructions in SHELXL .

Q. What mechanistic insights explain the reactivity of the iodo substituent in cross-coupling reactions?

Methodological Answer: The C–I bond’s polarizability facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:

Oxidative Addition : Pd(0) inserts into the C–I bond, forming a Pd(II) intermediate.

Transmetallation : Aryl boronic acid transfers to Pd.

Reductive Elimination : Biaryl product forms, regenerating Pd(0).

Experimental Validation : Monitor reaction kinetics via in situ 19F NMR (if using fluorinated coupling partners) or GC-MS to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.